N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide
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Overview
Description
N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a quinoline ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles are increasingly being adopted to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic, optical, or mechanical properties .
Mechanism of Action
The mechanism of action of N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and quinoline derivatives, such as:
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 1-methyl-2,4,5-trinitroimidazole
- Bis(1,2,4-oxadiazole) bis(methylene) dinitrate .
Uniqueness
N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H20N4O |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H20N4O/c1-15-17(14-24-26(15)2)13-23-22(27)19-12-21(16-8-4-3-5-9-16)25-20-11-7-6-10-18(19)20/h3-12,14H,13H2,1-2H3,(H,23,27) |
InChI Key |
ZRLCRQFQVXRMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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